molecular formula C20H23NO2 B12554704 3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one CAS No. 185111-13-1

3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one

Cat. No.: B12554704
CAS No.: 185111-13-1
M. Wt: 309.4 g/mol
InChI Key: ZWIJUYPNGOVGDH-UHFFFAOYSA-N
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Description

3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenylprop-2-en-1-one backbone with a pentyloxy group attached to the aniline moiety. Its molecular formula is C20H23NO2, and it has a molecular weight of approximately 309.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one typically involves the reaction of 4-(pentyloxy)aniline with 1-phenylprop-2-en-1-one under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Methoxy)anilino]-1-phenylprop-2-en-1-one
  • 3-[4-(Ethoxy)anilino]-1-phenylprop-2-en-1-one
  • 3-[4-(Butoxy)anilino]-1-phenylprop-2-en-1-one

Uniqueness

3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties and potential biological activities. This structural variation can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

185111-13-1

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

3-(4-pentoxyanilino)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C20H23NO2/c1-2-3-7-16-23-19-12-10-18(11-13-19)21-15-14-20(22)17-8-5-4-6-9-17/h4-6,8-15,21H,2-3,7,16H2,1H3

InChI Key

ZWIJUYPNGOVGDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=CC=C2

Origin of Product

United States

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